molecular formula C16H26N2 B5835088 4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine

4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine

Cat. No.: B5835088
M. Wt: 246.39 g/mol
InChI Key: RJFPAYBSJFCLQN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C16H26N2 It is a derivative of cyclohexanamine, featuring a tert-butyl group and a pyridin-4-ylmethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the tert-butyl group: The tert-butyl group can be introduced to the cyclohexane ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and anhydrous aluminum chloride as a catalyst.

    Introduction of the pyridin-4-ylmethyl group: This step involves the reaction of the tert-butylcyclohexanamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the amine group.

Scientific Research Applications

4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylpyridine: A related compound with a similar structure but lacking the cyclohexanamine moiety.

    N-(pyridin-4-ylmethyl)cyclohexan-1-amine: Similar but without the tert-butyl group.

Uniqueness

4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the tert-butyl group and the pyridin-4-ylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-16(2,3)14-4-6-15(7-5-14)18-12-13-8-10-17-11-9-13/h8-11,14-15,18H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFPAYBSJFCLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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